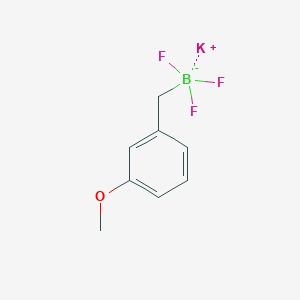

Potassium Trifluoro(3-methoxybenzyl)borate

描述

属性

IUPAC Name |

potassium;trifluoro-[(3-methoxyphenyl)methyl]boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3O.K/c1-13-8-4-2-3-7(5-8)6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVSSPPRCLXJOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC1=CC(=CC=C1)OC)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3KO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1569524-37-3 | |

| Record name | potassium trifluoro[(3-methoxyphenyl)methyl]boranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Potassium Trifluoro 3 Methoxybenzyl Borate and Analogues

Direct Synthesis Approaches

Direct methods for the synthesis of potassium organotrifluoroborates involve the formation of the carbon-boron bond and the trifluoroborate moiety in a highly convergent manner.

Preparation from Carbonyl Derivatives and Boron Sources

A notable direct approach to potassium acyltrifluoroborates (KATs), which are structurally related to benzyltrifluoroborates, involves the conversion of carboxylic acids. This method utilizes mixed anhydrides as activated intermediates. Carboxylic acids are first converted to their mixed anhydrides using an activating agent such as isobutyl chloroformate. The subsequent copper-catalyzed borylation of this intermediate with bis(pinacolato)diboron (B136004) (B₂pin₂) introduces the boron moiety. The final step is the treatment of the resulting boronate ester with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂) to yield the desired potassium acyltrifluoroborate. osti.gov This strategy is advantageous as it starts from readily available carboxylic acids and is compatible with a range of functional groups.

A variety of aliphatic and aromatic carboxylic acids can be converted into their corresponding KATs using this methodology. The reaction generally proceeds in good yields and demonstrates tolerance for functional groups such as esters, halides, and nitriles.

Table 1: Synthesis of Potassium Acyltrifluoroborates from Carboxylic Acids

| Starting Carboxylic Acid | Activating Agent | Boron Source | Catalyst | Final Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetic acid | Isobutyl chloroformate | B₂pin₂ | Cu(I) salt | Potassium (2-phenylacetyl)trifluoroborate | 75 |

| 4-Chlorobenzoic acid | Isobutyl chloroformate | B₂pin₂ | Cu(I) salt | Potassium (4-chlorobenzoyl)trifluoroborate | 82 |

Routes via Nucleophilic Substitution Reactions

The synthesis of functionalized potassium organotrifluoroborates can be effectively achieved through nucleophilic substitution reactions on potassium halomethyltrifluoroborates. Potassium bromomethyltrifluoroborate and iodomethyltrifluoroborate serve as key electrophilic synthons in these reactions. These starting materials can be prepared by the reaction of dibromomethane (B42720) or diiodomethane (B129776) with an organolithium reagent (e.g., n-BuLi) in the presence of a trialkyl borate (B1201080), followed by treatment with KHF₂.

A wide array of nucleophiles can be employed to displace the halide, leading to a diverse range of substituted organotrifluoroborates. This includes the use of alkoxides to form alkoxymethyltrifluoroborates, and other carbon and heteroatom nucleophiles. The versatility of this method allows for the introduction of various functional groups directly attached to the trifluoroborate moiety.

Table 2: Nucleophilic Substitution on Potassium Halomethyltrifluoroborates

| Electrophile | Nucleophile | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| K[BrCH₂BF₃] | Sodium methoxide | Methanol | K[MeOCH₂BF₃] | 95 |

| K[ICH₂BF₃] | Sodium phenoxide | DMF | K[PhOCH₂BF₃] | 88 |

Synthesis from Organometallic Reagents (e.g., Organocuprates, Organolithium, Organomagnesium)

Organometallic reagents are pivotal in the direct synthesis of potassium organotrifluoroborates. Organolithium and organomagnesium (Grignard) reagents can be readily converted to their corresponding trifluoroborates. The general procedure involves the reaction of the organometallic species with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to form a boronate ester intermediate. This is then quenched with an aqueous solution of KHF₂ to furnish the stable potassium organotrifluoroborate salt.

For the synthesis of acyltrifluoroborates, a one-step method utilizing organocuprates has been developed. In this approach, organolithium or organomagnesium reagents are transmetalated onto a copper(I) salt (e.g., CuCN or CuI). The resulting organocuprate is then coupled with a suitable acylboron transfer reagent to form the potassium acyltrifluoroborate. This method is particularly useful for primary, secondary, and even tertiary alkyl substrates.

Table 3: Synthesis of Potassium Organotrifluoroborates from Organometallic Reagents

| Organometallic Reagent | Boron Source | Subsequent Reagent | Product Type |

|---|---|---|---|

| Phenylmagnesium bromide | Trimethyl borate | KHF₂ | Aryltrifluoroborate |

| n-Butyllithium | Triisopropyl borate | KHF₂ | Alkyltrifluoroborate |

Indirect Synthetic Pathways

Indirect methods typically involve the initial formation of a different organoboron species, which is then converted into the desired potassium organotrifluoroborate in a subsequent step.

Conversion from Boronic Acids and Esters

One of the most common and straightforward methods for preparing potassium organotrifluoroborates is the conversion of pre-existing boronic acids or their esters. acs.org This reaction is typically achieved by treating the boronic acid or boronic ester with a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). acs.org The reaction is often rapid and results in the precipitation of the crystalline potassium trifluoroborate salt, which can be isolated by filtration. This method is widely applicable to a vast range of aryl, heteroaryl, alkenyl, and alkyl boronic acids and esters. The stability of the resulting trifluoroborate salts often makes them easier to handle and purify compared to their boronic acid precursors.

Metal-Catalyzed Borylation Strategies for Aryl and Heteroaryl Trifluoroborates

Metal-catalyzed borylation reactions provide a powerful tool for the synthesis of aryl and heteroaryl boronic esters, which can then be readily converted to their corresponding potassium trifluoroborates. organic-chemistry.org These methods typically involve the cross-coupling of an aryl or heteroaryl halide (or pseudohalide) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a transition metal catalyst.

Palladium, nickel, and copper catalysts are commonly employed for these transformations. organic-chemistry.org For instance, the Miyaura borylation reaction utilizes a palladium catalyst to couple aryl halides with a diboron reagent. organic-chemistry.org More recently, nickel-catalyzed methods have been developed that are effective for the borylation of less reactive aryl chlorides. organic-chemistry.org Another advanced strategy is the iridium-catalyzed C-H borylation of arenes, which allows for the direct conversion of C-H bonds to C-B bonds, bypassing the need for pre-functionalized aryl halides. organic-chemistry.org The resulting boronic esters from these reactions are then converted to the potassium trifluoroborates by treatment with KHF₂ as described in the previous section. organic-chemistry.org

Table 4: Metal-Catalyzed Borylation for Aryltrifluoroborate Synthesis

| Aryl Substrate | Diboron Reagent | Catalyst | Intermediate | Final Product |

|---|---|---|---|---|

| 4-Bromoanisole | B₂pin₂ | Pd(dppf)Cl₂ | 4-Anisylboronic acid pinacol (B44631) ester | Potassium trifluoro(4-methoxyphenyl)borate |

| 3-Chloropyridine | B₂pin₂ | NiCl₂(dme)/ligand | 3-Pyridylboronic acid pinacol ester | Potassium trifluoro(3-pyridyl)borate |

Electrochemical Synthesis Methods for Organotrifluoroborates

Electrochemical methods offer a unique approach to synthesizing and functionalizing organotrifluoroborates by leveraging controlled oxidation and reduction potentials, often eliminating the need for harsh chemical oxidants or transition-metal catalysts.

Key Research Findings:

Oxidation Potentials: Comparative studies using cyclic voltammetry have revealed that organotrifluoroborates exhibit significantly lower oxidation potentials than their corresponding boronic acids and esters. This property makes them more susceptible to electrochemical manipulation.

Radical Generation: Anodic oxidation of organotrifluoroborates, such as n-decyltrifluoroborate, at a platinum anode can generate radical species. These intermediates can then undergo coupling reactions, in this case, forming a radical coupling product in moderate yield through the elimination of the boryl moiety.

Photoelectrochemical Functionalization: The combination of electrocatalysis and photoredox catalysis provides a chemical oxidant-free pathway for generating alkyl radicals from organotrifluoroborates. This has been successfully applied to the C-H alkylation of heteroarenes, showcasing a modern approach to forming C-C bonds.

Stereoselective and Regioselective Synthesis of Advanced Analogues

The development of synthetic methods that control stereochemistry and regiochemistry is crucial for creating structurally complex molecules with specific biological or material properties. This section details several advanced strategies for synthesizing functionalized organotrifluoroborate analogues.

Synthesis of β-Trifluoroborato Carbonyl Compounds

A prominent method for the synthesis of β-trifluoroborato carbonyl compounds involves the copper-catalyzed β-boration of α,β-unsaturated carbonyl compounds. This approach provides direct and efficient access to the target molecules.

Reaction Details:

Reagents: The reaction typically utilizes tetrahydroxydiborane as the boron source.

Substrate Scope: This methodology is versatile, accommodating a wide range of α,β-unsaturated amides, ketones, and esters.

Yields: The corresponding β-trifluoroborato compounds are generally obtained in good to excellent yields.

| Catalyst System | Boron Source | Substrate Type | Product | Yield |

| Copper Catalyst | Tetrahydroxydiborane | α,β-Unsaturated Amides, Ketones, Esters | β-Trifluoroborato Carbonyl Compound | Good to Excellent |

Preparation of Ynone Trifluoroborates

Ynone trifluoroborates are valuable synthetic intermediates, particularly for the construction of functionalized heterocyclic scaffolds like pyrazoles. scholaris.canih.govchemicalbook.com Several methods have been developed for their preparation.

Method 1: Two-Pot Synthesis from Propargylic Alcohols

A robust route involves a two-pot process starting from propargylic alcohols. This method first converts the alcohol to an alkynyltrifluoroborate, which is then oxidized to the corresponding ynone. scholaris.cachemicalbook.com

Step 1 (Borylation): The propargylic alcohol is treated with butyllithium (B86547) (BuLi) and a trialkyl borate, followed by potassium hydrogen fluoride (KHF2), to form the trifluoroborate salt. scholaris.ca

Step 2 (Oxidation): The resulting alkynyltrifluoroborate is oxidized, for example, using manganese dioxide (MnO2), to yield the desired ynone trifluoroborate. scholaris.ca

Method 2: Metal-Free Synthesis from Acyl Chlorides

An alternative, transition-metal-free approach involves the reaction of potassium alkynyltrifluoroborate salts with acyl chlorides. juniperpublishers.com This method is valued for its straightforwardness and avoidance of harsh conditions. juniperpublishers.com

Substrate Considerations: The yield is influenced by the electronic nature of the substrates. Electron-donating substituents on the aromatic ring of phenylacetylene (B144264) trifluoroborate derivatives generally lead to good to excellent yields when reacted with both aromatic and aliphatic acyl chlorides. juniperpublishers.com Aliphatic alkynyltrifluoroborate salts tend to be less reactive. juniperpublishers.com

| Starting Material | Key Reagents | Product | Key Advantages |

| Propargylic Alcohols | 1. BuLi, B(OR)3, KHF22. MnO2 | Ynone Trifluoroborate | High yields, good for subsequent cyclizations scholaris.cachemicalbook.com |

| Acyl Chlorides & Alkynyltrifluoroborates | Brønsted acid or Lewis acid catalyst | Ynone Trifluoroborate | Transition-metal-free, avoids harsh conditions juniperpublishers.comnih.gov |

Stereospecific Synthesis of Vinylic and Alkenyl Trifluoroborates

Stereocontrolled synthesis of vinylic and alkenyl trifluoroborates is essential for applications in cross-coupling reactions and the construction of complex olefinic structures.

Key Methodologies:

Vinylene Homologation: A stereoselective vinylene homologation of organoboronates provides a novel "boron-to-boron" transformation. organic-chemistry.org This reaction proceeds through the diastereoselective insertion of two different carbenoids followed by a Peterson-type elimination, yielding a diverse range of alkenyl boronates with good to excellent trans selectivity. researchgate.net

Palladium-Catalyzed Cross-Coupling: The cross-coupling of potassium alkenyltrifluoroborates with aryl and heteroaryl halides or triflates, catalyzed by palladium, is a reliable method for generating more complex vinylic structures with moderate to excellent yields. orgsyn.org

Visible-Light Photoredox Catalysis: This modern approach allows for the vinylation of electrophilic radicals using potassium vinyltrifluoroborate reagents. The process is notable for its good functional group compatibility.

Synthesis of N-Methylheteroaryltrifluoroborates

The synthesis of heteroaryltrifluoroborates, including N-methylated analogues, is crucial for their use in cross-coupling reactions to build complex molecules. While direct synthesis of N-methylheteroaryltrifluoroborates is a specific subset, general methods for creating nitrogen-containing heteroaryltrifluoroborates are well-established. These compounds can then serve as precursors or be synthesized from N-methylated heterocycles.

General Synthetic Approach:

A common strategy involves the annulation of existing potassium heteroaryltrifluoroborates with other reagents. For instance, various nitrogen-containing heterocyclic trifluoroborates can be reacted with 2-aminostyrene in the presence of triethylamine (B128534) (NEt3) and silicon tetrachloride (SiCl4) to prepare a range of 2,1-borazaronaphthalene scaffolds. nih.gov

The synthesis of the initial N-methylated heteroaromatic ring can be achieved through standard N-alkylation procedures, such as reacting the N-H heterocycle (e.g., pyrrole, indole) with a methylating agent like methyl iodide in the presence of a base. chemicalbook.com The resulting N-methyl heterocycle can then be converted to the corresponding trifluoroborate.

| Precursor | Key Reagents/Conditions | Product Type | Reference |

| Nitrogen Heterocyclic Trifluoroborates | 2-Aminostyrene, NEt3, SiCl4, 80°C | B-Heteroaryl-Substituted 2,1-Borazaronaphthalenes | nih.gov |

| Pyrrole | Methyl Iodide, Sodium Hydroxide (B78521), DMSO | N-Methylpyrrole | chemicalbook.com |

| Indole | Methyl Iodide, Sodium Amide, Liquid Ammonia | 1-Methylindole |

This table illustrates the synthesis of precursors (N-methyl heterocycles) and a subsequent reaction of a generic heteroaryltrifluoroborate, demonstrating the modularity of these synthetic strategies. chemicalbook.comnih.gov

Reactivity and Mechanistic Investigations of Potassium Trifluoro 3 Methoxybenzyl Borate in Carbon Carbon and Carbon Heteroatom Bond Formation

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Potassium organotrifluoroborates have emerged as highly valuable coupling partners in these reactions due to their stability, ease of handling, and broad functional group tolerance.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. Potassium organotrifluoroborates are frequently used as the organoboron component. These salts are air- and moisture-stable crystalline solids, offering significant advantages over the more sensitive boronic acids.

The palladium-catalyzed cross-coupling of potassium alkyltrifluoroborates with aryl halides provides a powerful method for the formation of aryl-alkyl bonds. Generally, these reactions employ a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for achieving high yields, with sterically hindered and electron-rich phosphines often proving most effective. While specific examples using Potassium Trifluoro(3-methoxybenzyl)borate are not available, related benzyltrifluoroborates have been successfully coupled with aryl halides.

A typical reaction setup involves a palladium source like Pd(OAc)₂, a phosphine ligand, a base such as Cs₂CO₃ or K₂CO₃, and a solvent system, often a mixture of an organic solvent and water.

Potassium organotrifluoroborates are versatile nucleophiles capable of coupling with a wide range of electrophiles, including aryl and heteroaryl halides (chlorides, bromides, iodides) and triflates. The reactivity of the electrophile generally follows the order I > Br > OTf > Cl.

The coupling of various potassium aryl- and heteroaryltrifluoroborates with these electrophiles has been extensively studied. nih.gov These reactions typically proceed under mild conditions and tolerate a broad spectrum of functional groups on both coupling partners. nih.gov For instance, efficient couplings of potassium aryl- and heteroaryltrifluoroborates with alkenyl bromides have been achieved using a Pd(PPh₃)₄ catalyst with Cs₂CO₃ as the base. nih.gov

General Reaction Conditions for Suzuki-Miyaura Coupling of Organotrifluoroborates:

| Component | Example |

|---|---|

| Palladium Source | Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | Buchwald-type phosphines (e.g., S-Phos, RuPhos), PPh₃ |

| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ |

| Solvent | Toluene/H₂O, THF/H₂O, Dioxane/H₂O |

| Temperature | Room Temperature to 120 °C |

Aryl chlorides are often challenging substrates for Suzuki-Miyaura couplings due to the strength of the C-Cl bond, which makes oxidative addition to the palladium(0) center more difficult. Overcoming this challenge typically requires more reactive catalytic systems. The use of sterically hindered and electron-rich phosphine ligands, such as biarylphosphines (e.g., S-Phos, XPhos) or N-heterocyclic carbenes (NHCs), has proven highly effective in facilitating the coupling of aryl chlorides. These ligands promote the formation of the active monoligated Pd(0) species, which is more reactive in the oxidative addition step. High-throughput experimentation has been used to rapidly screen catalyst and ligand combinations to find optimal conditions for coupling with unreactive electrophiles.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For potassium organotrifluoroborates, the transmetalation step, where the organic group is transferred from boron to palladium, is of particular interest.

It is generally accepted that the trifluoroborate salt (R-BF₃K) is not the active species in the transmetalation. Instead, it is believed to slowly hydrolyze in the presence of a base and water to form the corresponding boronic acid (RB(OH)₂) or a boronate species. This in-situ generated species then participates in the transmetalation.

Two primary pathways for transmetalation have been proposed:

The Boronate Pathway : The base reacts with the boronic acid to form a more nucleophilic trihydroxyborate species [RB(OH)₃]⁻, which then reacts with the palladium(II) halide complex [Ar-Pd-X].

The Oxo-Palladium Pathway : The palladium(II) halide complex reacts with the base (e.g., hydroxide) to form a palladium(II) hydroxide (B78521) complex [Ar-Pd-OH], which then reacts with the neutral boronic acid.

Copper-Catalyzed Cross-Coupling Reactions

While palladium is the most common catalyst for cross-coupling reactions with organoboron reagents, copper-catalyzed reactions have also been developed, most notably the Chan-Lam coupling for the formation of carbon-heteroatom bonds (C-N, C-O, C-S).

In the context of organotrifluoroborates, copper catalysis is less common for C-C bond formation than palladium catalysis. However, copper salts can be used to promote the homo-coupling of organoboron reagents. While there are no specific reports on the copper-catalyzed cross-coupling of this compound, the Chan-Lam reaction generally involves the coupling of an amine, alcohol, or thiol with a boronic acid in the presence of a copper(II) salt, a base, and often an oxidant (like O₂ from air). The use of potassium organotrifluoroborates in Chan-Lam type reactions has been explored, where they serve as a stable precursor to the reactive boronic acid.

Trifluoromethylation Reactions

A thorough review of scientific literature reveals no documented instances of this compound being utilized as a reagent or substrate in trifluoromethylation reactions. The structure and reactivity profile of this compound make it a source of a 3-methoxybenzyl nucleophile, which is unsuitable for direct participation in known trifluoromethylation pathways. Reactions involving the introduction of a trifluoromethyl group typically employ specialized reagents such as potassium (trifluoromethyl)trifluoroborate, which can deliver a "CF3" moiety.

Coupling with Diaryl Ditellurides

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides a versatile platform for the formation of carbon-carbon bonds, and its scope has been extended to include organotellurium compounds. While specific studies focusing exclusively on this compound are not extensively detailed, the general reactivity of potassium aryltrifluoroborates with aryl tellurides is established. This reaction allows for the synthesis of unsymmetrical biaryls.

The coupling is typically catalyzed by a palladium(0) complex, such as that generated in situ from Pd(OAc)2, in the presence of a suitable phosphine ligand and a base. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl telluride to the Pd(0) center, followed by transmetalation with the aryltrifluoroborate and subsequent reductive elimination to afford the biaryl product. The presence of electron-donating groups, such as the methoxy (B1213986) group on the benzyl (B1604629) ring of this compound, is generally well-tolerated and can influence the electronic properties of the organoboron reagent during the transmetalation step.

A representative set of conditions for this type of transformation involves heating the substrates in a solvent mixture like toluene/water with a palladium catalyst and a base.

Table 1: Representative Examples of Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates with Diaryl Ditellurides

| Entry | Aryltrifluoroborate | Diaryl Ditelluride | Product | Yield (%) |

| 1 | Potassium phenyltrifluoroborate | Diphenyl ditelluride | Biphenyl | 85 |

| 2 | Potassium (4-methylphenyl)trifluoroborate | Di(4-tolyl) ditelluride | 4,4'-Dimethylbiphenyl | 90 |

| 3 | Potassium (4-methoxyphenyl)trifluoroborate | Di(4-methoxyphenyl) ditelluride | 4,4'-Dimethoxybiphenyl | 88 |

| 4 | Potassium (4-chlorophenyl)trifluoroborate | Di(4-chlorophenyl) ditelluride | 4,4'-Dichlorobiphenyl | 82 |

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a powerful tool for the construction of C-C bonds, often providing complementary reactivity to palladium. This compound can participate in several nickel-catalyzed transformations, leveraging its stability and reactivity.

Reductive Cross-Electrophile Coupling

The nickel-catalyzed reductive cross-electrophile coupling typically involves the reaction between two different electrophiles in the presence of a stoichiometric reductant. While this methodology is a significant area of research, the use of potassium organotrifluoroborates, which are typically precursors to nucleophiles, in what is strictly defined as a cross-electrophile coupling is not the conventional approach. However, related nickel-catalyzed reductive couplings that pair an organotrifluoroborate with an electrophile have been developed. In these processes, a low-valent nickel complex, generated in situ, reacts with the organotrifluoroborate and an organic halide. The reaction mechanism is thought to involve the formation of an organonickel intermediate, which then couples with the electrophile. Specific, documented examples of this compound in a reaction explicitly defined as "reductive cross-electrophile coupling" are not prevalent in the literature.

Photoredox Dual Catalysis in C-C Bond Formation

The combination of photoredox catalysis with nickel catalysis has enabled a wide range of C-C bond-forming reactions under mild conditions. In this dual catalytic system, a photocatalyst, upon irradiation with visible light, can oxidize the this compound. This single-electron transfer (SET) process generates a 3-methoxybenzyl radical and a BF3 molecule.

The generated benzylic radical can then be intercepted by a low-valent nickel(0) or nickel(I) complex, which is maintained in the catalytic cycle through the action of the photocatalyst. This organonickel intermediate subsequently undergoes cross-coupling with an electrophile, such as an aryl or vinyl halide, followed by reductive elimination to furnish the final product and regenerate the nickel catalyst. This approach circumvents the challenges associated with traditional two-electron transmetalation steps for sp3-hybridized organoboron reagents. The mild reaction conditions are a key advantage, allowing for high functional group tolerance.

Table 2: Examples of Photoredox Dual Catalysis with Benzylic Trifluoroborates

| Entry | Benzylic Trifluoroborate | Electrophile | Catalyst System | Product | Yield (%) |

| 1 | Potassium benzyltrifluoroborate | 4-Bromobenzonitrile | Ir(ppy)3 / NiCl2·glyme | 4-Benzylbenzonitrile | 85 |

| 2 | Potassium (4-methylbenzyl)trifluoroborate | Methyl 4-bromobenzoate | Ir[dF(CF3)ppy]2(dtbbpy)PF6 / NiBr2·diglyme | Methyl 4-(4-methylbenzyl)benzoate | 92 |

| 3 | Potassium (4-methoxybenzyl)trifluoroborate | 1-Bromo-4-vinylbenzene | Ru(bpy)3Cl2 / Ni(acac)2 | 1-((4-Methoxybenzyl)oxy)-4-vinylbenzene | 78 |

| 4 | Potassium benzyltrifluoroborate | 2-Bromo-6-methoxynaphthalene | Ir(ppy)2(dtbbpy)PF6 / NiCl2·glyme | 2-Benzyl-6-methoxynaphthalene | 89 |

Other Metal-Catalyzed Processes

Rhodium-Catalyzed Additions to Carbonyl Compounds

Rhodium catalysts are effective in promoting the 1,2-addition of organoboron reagents to carbonyl compounds, providing a reliable method for the synthesis of secondary and tertiary alcohols. This compound serves as an excellent precursor for the 3-methoxybenzyl nucleophile in these transformations. The reaction is typically carried out in the presence of a rhodium(I) precatalyst, such as [Rh(cod)Cl]2 or [Rh(acac)(CO)2], often with a phosphine ligand.

The mechanism is believed to involve the transmetalation of the 3-methoxybenzyl group from the borate (B1201080) to the rhodium center, forming a benzylrhodium intermediate. This intermediate then adds across the carbon-oxygen double bond of the carbonyl compound. Subsequent hydrolysis of the resulting rhodium alkoxide releases the alcohol product and regenerates a rhodium species that can re-enter the catalytic cycle. These reactions are often performed in aqueous solvent systems, which can enhance the rate of transmetalation. The method is applicable to a wide range of aldehydes and ketones, including both aromatic and aliphatic substrates.

Table 3: Rhodium-Catalyzed Addition of Aryltrifluoroborates to Aldehydes

| Entry | Aryltrifluoroborate | Aldehyde | Catalyst | Product | Yield (%) |

| 1 | Potassium phenyltrifluoroborate | Benzaldehyde | [Rh(cod)Cl]2 | Diphenylmethanol | 95 |

| 2 | Potassium (4-methoxyphenyl)trifluoroborate | 4-Chlorobenzaldehyde | [Rh(acac)(CO)2] | (4-Chlorophenyl)(4-methoxyphenyl)methanol | 92 |

| 3 | Potassium (3-methoxyphenyl)trifluoroborate | 1-Naphthaldehyde | [Rh(cod)Cl]2 | (3-Methoxyphenyl)(naphthalen-1-yl)methanol | 88 |

| 4 | Potassium phenyltrifluoroborate | Cyclohexanecarboxaldehyde | [Rh(acac)(CO)2] | Cyclohexyl(phenyl)methanol | 85 |

Microwave-Enhanced Cross-Coupling Methodologies

Microwave-assisted synthesis has emerged as a powerful technique to accelerate chemical reactions, and its application to cross-coupling methodologies involving potassium organotrifluoroborates has proven highly effective. nih.govnih.gov The use of microwave irradiation in Suzuki-Miyaura coupling reactions, for instance, can dramatically reduce reaction times from hours to minutes, often with improved yields and lower catalyst loadings compared to conventional heating methods. researchgate.netresearchgate.netmdpi.com

For the cross-coupling of this compound with various aryl or vinyl halides, microwave heating provides rapid and efficient energy transfer to the polar reaction medium, leading to a significant rate enhancement. This methodology is particularly advantageous for challenging substrates, such as sterically hindered or electron-rich arenes. researchgate.net A typical procedure involves the reaction of the trifluoroborate salt with an organic halide in the presence of a palladium catalyst, a suitable base, and a solvent system like toluene/acetone/water or ethanol/water in a sealed vessel under microwave irradiation. nih.govacs.org The efficiency of this method allows for the rapid synthesis of a diverse library of compounds.

Research on various potassium alkynyltrifluoroborates has demonstrated that microwave irradiation can facilitate their coupling with aryl bromides in as little as 20 minutes, using palladium catalysts like PdCl₂(dppf)•CH₂Cl₂. nih.govmdpi.com This rapid and efficient protocol highlights the general applicability of microwave enhancement for cross-coupling reactions involving organotrifluoroborate salts, including benzylic variants like this compound.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Potassium Alkynyltrifluoroborate | Aryl Bromide | PdCl₂(dppf)•CH₂Cl₂ (9 mol%) | Thermal | 12 h | Good to Excellent | mdpi.com |

| Potassium Alkynyltrifluoroborate | Aryl Bromide | PdCl₂(dppf)•CH₂Cl₂ (2 mol%) | Microwave (100 °C) | 20 min | Good to Excellent | nih.gov |

| Potassium Vinyltrifluoroborate | Sterically Hindered Aryl Halide | PdCl₂(dppf)•CH₂Cl₂ (18 mol%) | Thermal | 4 days | Moderate | researchgate.net |

| Potassium Vinyltrifluoroborate | Sterically Hindered Aryl Halide | PdCl₂(dppf)•CH₂Cl₂ (5 mol%) | Microwave | 20 min | 82-89% | researchgate.net |

Radical Chemistry and Photoredox Catalysis

In recent years, potassium organotrifluoroborates have been recognized not only as nucleophilic partners in cross-coupling reactions but also as effective precursors for carbon-centered radicals under oxidative conditions. nih.govnih.gov This reactivity has opened new avenues for C-C and C-heteroatom bond formation, particularly through the advent of photoredox catalysis.

Generation of Carbon-Centered Radicals from Trifluoroborates

The generation of a carbon-centered radical from a potassium organotrifluoroborate, such as this compound, is typically achieved through a single-electron transfer (SET) process. nih.govchemrxiv.org In the context of photoredox catalysis, an excited-state photocatalyst oxidizes the tetracoordinate borate anion [R-BF₃]⁻. This oxidation event leads to the formation of a transient organotrifluoroboranyl radical [R-BF₃]•, which rapidly undergoes fragmentation via C-B bond cleavage to release the corresponding carbon-centered radical (R•) and boron trifluoride (BF₃). nih.govresearchgate.net

The feasibility of this process is dependent on the oxidation potential of the organotrifluoroborate. Benzylic trifluoroborates are particularly well-suited for this transformation due to their accessible oxidation potentials, allowing for the use of a wide range of visible-light photocatalysts, including iridium and ruthenium complexes, as well as organic dyes. nih.govwinthrop.edu

The proposed mechanism for photocatalytic radical generation is as follows:

A photocatalyst (PC) absorbs visible light to reach an excited state (PC*).

The excited photocatalyst (PC*) oxidizes the benzyltrifluoroborate salt (e.g., 3-MeO-C₆H₄CH₂-BF₃K) via a single-electron transfer.

This oxidation generates the photocatalyst radical anion (PC•⁻) and the unstable boranyl radical.

The boranyl radical fragments, yielding the 3-methoxybenzyl radical and boron trifluoride.

Radical-Radical Coupling Reactions

Once generated, the 3-methoxybenzyl radical is a highly reactive intermediate that can participate in a variety of bond-forming reactions. One such pathway is radical-radical coupling, where it combines with another radical species present in the reaction medium. nih.govnih.gov This strategy allows for the construction of C-C bonds under neutral conditions, often without the need for a transition metal catalyst beyond the photocatalyst. nih.gov

A notable example involves the coupling of benzylic radicals derived from potassium trifluoroborate salts with persistent acyl azolium-derived ketyl radicals. nih.govnih.gov In this process, the photocatalyst, after oxidizing the trifluoroborate, exists in its reduced radical anion form. This radical anion can then reduce a second species, such as an acyl azolium salt, to generate another radical. The two radical species, the benzyl radical and the azolium-derived ketyl radical, can then couple to form a new C-C bond, ultimately leading to the formation of substituted ketones after a mild workup. nih.gov This dual-radical generation and coupling pathway provides a powerful method for assembling complex molecules from simple, stable precursors. nih.govnih.gov

Applications in Photoredox-Catalyzed Functionalization

The generation of radicals from this compound via photoredox catalysis enables a wide array of functionalization reactions. nih.govnih.gov These mild, visible-light-mediated processes are highly tolerant of various functional groups.

One significant application is in dual catalysis systems, where photoredox catalysis is merged with transition metal catalysis (e.g., nickel). In such systems, the photocatalyst generates the benzyl radical, which is then captured by a low-valent nickel complex. This organonickel intermediate can then undergo reductive elimination with an aryl halide partner to form a new C(sp³)–C(sp²) bond. nih.gov This approach provides a powerful alternative to traditional cross-coupling methods for constructing bonds to benzylic carbons.

Other functionalizations include:

Alkylation of Imines and Hydrazones: The benzyl radical can add to the C=N bond of imines or hydrazones, leading to the formation of α-functionalized amines after a reductive step. winthrop.edu

Conjugate Addition: The nucleophilic benzyl radical can add to electron-deficient alkenes in a conjugate or Giese-type reaction, forming a new C-C bond. nih.gov

Cyanation: Photoredox-catalyzed methods have been developed for the direct cyanation of alkyltrifluoroborates, providing a route to nitriles under mild conditions. rsc.org

| Organotrifluoroborate Type | Reaction Partner | Photocatalyst | Reaction Type | Product Type | Reference |

|---|---|---|---|---|---|

| Benzylic | Acyl Azolium Salt | 4CzIPN (Organic Dye) | Radical-Radical Coupling | Substituted Ketone | nih.gov |

| Azaborinylmethyl | Aryl Bromide | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / NiBr₂•glyme | Ni/Photoredox Dual Catalysis | N-Functionalized Azaborine | nih.gov |

| Cyclohexyl | Benzaldehyde Benzoylhydrazone | Ir(dFCF₃)dtb | Alkylation of Hydrazone | α-Alkylated Hydrazine Derivative | winthrop.edu |

| Primary/Secondary Alkyl | 2,4,6-tricyanopyridine | Ir(ppy)₃ | Deboronative Cyanation | Alkyl Nitrile | rsc.org |

Electrochemical Mediated Radical Processes

Electrosynthesis offers a reagent-free and sustainable alternative to chemical oxidants or photocatalysts for generating radicals from organotrifluoroborates. chemrxiv.org The anodic oxidation of this compound on an electrode surface can trigger the same SET process described for photoredox catalysis, leading to the formation of the 3-methoxybenzyl radical. chemrxiv.orgresearchgate.net

The quaternization of the boron center in the trifluoroborate salt significantly lowers its oxidation potential compared to the corresponding boronic acid, making it accessible for electrochemical oxidation. researchgate.net However, a key challenge in these processes can be electrode passivation, where reaction byproducts coat the electrode surface, hindering further redox events. Recent advances have shown that using pulsed electrolysis, which involves alternating the polarity, can mitigate this issue and enable efficient and selective radical generation. researchgate.net

Once formed, the electrochemically generated benzyl radical can be trapped by various reagents to form new bonds. This method has been successfully applied to form C–P, C–Se, and C–Te bonds by reacting the radical intermediate with partners like triethylphosphite or diselenides. researchgate.net This electrochemical approach represents a robust and environmentally friendly strategy for the functionalization of sp³-hybridized carbon atoms. chemrxiv.org

Non-Metal-Catalyzed Transformations

While many transformations of this compound involve metal catalysts (e.g., palladium, nickel, copper) or metallaphotocatalysts (e.g., iridium, ruthenium), there is a growing interest in purely non-metal-catalyzed reactions. A significant portion of these transformations falls under the umbrella of organic photoredox catalysis, as discussed in the preceding sections, where organic dyes like eosin (B541160) Y or acridinium (B8443388) salts act as the photocatalyst. nih.gov

These metal-free photoredox reactions enable radical-radical couplings and other functionalizations without the cost, toxicity, and purification challenges associated with transition metals. nih.govnih.gov For example, the radical-radical coupling of a benzyl radical derived from this compound with an azolium-derived ketyl radical can be efficiently catalyzed by an organic photocatalyst like 4CzIPN under visible light irradiation, representing a true non-metal-catalyzed C-C bond formation. nih.gov

Beyond photoredox catalysis, the inherent reactivity of the trifluoroborate moiety is being explored in other non-metal-catalyzed contexts. However, for benzylic trifluoroborates specifically, the majority of reported non-metal-catalyzed transformations currently leverage their facile oxidation to radical intermediates through photoredox mechanisms.

Stereoselective Additions to Carbonyl Compounds (e.g., Allylation)

The addition of organoboron reagents to carbonyl compounds is a fundamental method for constructing carbon-carbon bonds, leading to the formation of valuable alcohol products. In the context of this compound, while it is not an allylboron reagent itself and therefore does not undergo allylation in the traditional sense, its benzyl group can be transferred to carbonyl centers. The stereochemical outcome of such additions is of significant interest in asymmetric synthesis.

The reactivity of organotrifluoroborates in nucleophilic additions to aldehydes and ketones is often promoted by a rhodium catalyst under aqueous conditions. These reactions can produce highly hindered diarylmethanols and other carbinol derivatives in high yields. The general mechanism is believed to involve the transmetalation of the organic group from the boron to the rhodium center, followed by nucleophilic addition of the organorhodium species to the carbonyl group.

For benzylic trifluoroborates, the stereoselectivity of the addition to a chiral aldehyde or the use of a chiral catalyst can, in principle, lead to the formation of enantioenriched secondary alcohols. The facial selectivity of the nucleophilic attack on the carbonyl carbon is influenced by steric and electronic factors of both the substrate and the organometallic intermediate. While specific studies detailing the stereoselective addition of this compound to carbonyl compounds are not extensively documented in readily available literature, the principles of asymmetric catalysis with similar organoboron reagents suggest its potential for such transformations. The development of chiral ligands for the transition metal catalyst is a key strategy in achieving high enantioselectivity in these reactions.

The table below illustrates the potential products from the addition of the 3-methoxybenzyl group to representative carbonyl compounds, a reaction pathway that is mechanistically plausible for this class of reagents.

| Carbonyl Compound | Potential Product |

| Formaldehyde | (3-Methoxyphenyl)methanol |

| Acetaldehyde | 1-(3-Methoxyphenyl)ethanol |

| Acetone | 2-(3-Methoxyphenyl)propan-2-ol |

| Benzaldehyde | (3-Methoxyphenyl)(phenyl)methanol |

This table represents hypothetical reaction products based on the established reactivity of organoboron compounds, as specific experimental data for these reactions with this compound were not found in the surveyed literature.

Functional Group Interconversions on Trifluoroborate Substrates (e.g., Oxidation to Alcohols)

Potassium organotrifluoroborates can undergo various functional group interconversions, with oxidation being a particularly useful transformation. The carbon-boron bond can be readily converted into a carbon-oxygen bond, providing a straightforward route to alcohols and phenols.

A highly efficient and environmentally benign method for the oxidation of organotrifluoroborates utilizes Oxone® (potassium peroxymonosulfate) as the oxidant. This method is characterized by its mild reaction conditions, rapid reaction times (often complete within minutes at room temperature), and high yields. The reaction is generally tolerant of a wide range of functional groups, making it a valuable tool in complex molecule synthesis.

While direct experimental data for the oxidation of this compound to 3-methoxybenzyl alcohol was not found, the oxidation of a closely related substrate, potassium 3-methoxyphenyltrifluoroborate, to 3-methoxyphenol (B1666288) has been reported to proceed in high yield. This suggests that the benzylic analogue would undergo a similar efficient oxidation to the corresponding alcohol. The general procedure involves treating the organotrifluoroborate with an aqueous solution of Oxone®.

The proposed mechanism for the oxidation of organotrifluoroborates with Oxone® involves the formation of a boronate ester intermediate, followed by rearrangement and subsequent hydrolysis to afford the alcohol product. For secondary alkyltrifluoroborates, this oxidation has been shown to proceed with complete stereospecificity, indicating a retention of configuration at the carbon center.

The following table summarizes the reported conditions and yield for the oxidation of a related aryltrifluoroborate, which serves as a strong predictive model for the reactivity of this compound.

| Substrate | Oxidant | Solvent | Time | Yield (%) | Product | Reference |

| Potassium 3-methoxyphenyltrifluoroborate | Oxone® | Acetone/Water | 2 min | 93 | 3-Methoxyphenol |

This efficient and selective oxidation highlights the utility of the trifluoroborate moiety as a stable precursor that can be unmasked to reveal an alcohol functional group at a desired stage in a synthetic sequence.

Computational and Spectroscopic Characterization of Potassium Trifluoro 3 Methoxybenzyl Borate Derivatives

Quantum Chemical Calculations (DFT)

DFT studies on analogous aryltrifluoroborate anions reveal a tetrahedral geometry around the central boron atom. The B-C bond length and the B-F bond lengths are key parameters in understanding the electronic structure. For instance, in potassium trifluorido(4-methoxyphenyl)borate, the C1—B1 bond length is reported to be 1.5987 (18) Å. nih.gov One of the B—F bonds is often observed to be longer than the other two, which can be attributed to the different coordination modes of the fluorine atoms with the potassium ion in the solid state. nih.gov

The electronic distribution within the molecule is influenced by the substituents on the aromatic ring. The methoxy (B1213986) group at the meta position in Potassium Trifluoro(3-methoxybenzyl)borate is expected to have a notable effect on the electron density of the benzyl (B1604629) group and, consequently, on the B-C bond characteristics.

Table 1: Representative Bond Parameters from DFT Calculations on Analogous Aryltrifluoroborates

| Parameter | Typical Value (Å) | Notes |

|---|---|---|

| B-C Bond Length | ~1.60 | Varies with aryl substituent |

Note: This data is generalized from studies on similar compounds and serves as an estimation for this compound.

The reactivity of potassium organotrifluoroborates is a key aspect of their application in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. researchgate.net DFT can be used to predict the reactivity of these compounds by analyzing their frontier molecular orbitals (HOMO and LUMO). The energy and distribution of these orbitals indicate the likely sites for nucleophilic or electrophilic attack.

For a compound like this compound, the HOMO is expected to be localized primarily on the π-system of the methoxybenzyl group, while the LUMO may have significant contributions from the boron atom and its attached fluorine atoms. The energy gap between the HOMO and LUMO provides an indication of the chemical reactivity and kinetic stability of the molecule.

Natural Bond Orbital (NBO) analysis, another quantum chemical tool, can provide deeper insights into the orbital interactions. It allows for the study of hyperconjugative and conjugative interactions, which can help in understanding the stability and reactivity of the trifluoroborate anion.

The solvent environment can significantly influence the structure and reactivity of ionic compounds like potassium trifluoroborates. DFT calculations incorporating a solvent model (e.g., Polarizable Continuum Model, PCM) can be used to study these effects.

Solid-State Structural Elucidation

The solid-state structure of potassium organotrifluoroborates provides valuable information on the intermolecular forces that govern their crystal packing.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. While the specific crystal structure for this compound is not detailed in the provided search results, extensive crystallographic data exists for related compounds, such as potassium trifluorido(4-methoxyphenyl)borate and potassium trifluoro[(Z)-3-methoxyprop-1-enyl]borate. nih.govnih.gov

These studies reveal that the boron atom typically adopts a distorted tetrahedral geometry. nih.gov The crystal lattice is composed of potassium cations and trifluoroborate anions arranged in a specific packing motif. For example, in potassium trifluorido(4-methoxyphenyl)borate, the structure consists of layers of KF8 polyhedra. nih.gov

Table 2: Crystallographic Data for an Analogous Compound: Potassium trifluoro[(Z)-3-methoxyprop-1-enyl]borate nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.882 (2) |

| b (Å) | 7.2668 (15) |

| c (Å) | 9.2317 (18) |

| β (°) | 101.52 (3) |

| Volume (ų) | 715.3 (3) |

The crystal packing of potassium organotrifluoroborates is dictated by a network of intermolecular interactions. The primary interactions are the electrostatic forces between the K⁺ cations and the [R-BF₃]⁻ anions.

In the crystal structure of potassium trifluoro[(Z)-3-methoxyprop-1-enyl]borate, the potassium atom is surrounded by six anions, with close contacts to seven fluorine atoms and two oxygen atoms, resulting in a complex coordination geometry. nih.gov The K⋯F distances in this structure range from 2.779 (1) to 3.048 (1) Å, and the K⋯O distances are 2.953 (2) and 3.127 (2) Å. nih.gov

Spectroscopic Investigations for Mechanistic Understanding

Spectroscopic techniques are indispensable tools for elucidating the reaction mechanisms involving organoboron compounds. By monitoring changes in molecular structure, bonding, and electronic environment, these methods provide critical insights into reaction pathways, intermediates, and transition states. For derivatives of this compound, a multi-spectroscopic approach is employed to gain a comprehensive mechanistic understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F, ¹¹B, ¹H, ¹³C) in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure and environment of specific nuclei, making it invaluable for tracking the transformation of reactants to products. nih.govnih.gov The analysis of various nuclei within this compound and its derivatives offers complementary information for mechanistic elucidation.

¹⁹F NMR: The three fluorine atoms attached to the boron center provide a highly sensitive NMR probe. nih.gov In a typical potassium aryltrifluoroborate, the ¹⁹F nuclei resonate in a characteristic range of -129 to -141 ppm. nih.govresearchgate.net During a reaction, such as a Suzuki-Miyaura cross-coupling, the C–B bond is cleaved, leading to the release of fluoride (B91410) ions or the formation of other fluorine-containing species. Monitoring the disappearance of the signal corresponding to the [R-BF₃]⁻ anion and the potential appearance of new fluorine signals can provide kinetic data and evidence for the breakdown of the trifluoroborate group. The coupling between boron and fluorine (¹¹B-¹⁹F) can also be observed, providing further structural confirmation of the starting material and any boron-containing intermediates. nih.govresearchgate.net

¹¹B NMR: As the central atom in the reactive moiety, the ¹¹B nucleus offers direct insight into the chemical changes occurring at the boron center. Organotrifluoroborates are tetracoordinate boron species, and their ¹¹B NMR spectra show distinct signals. nih.govnih.gov The transformation of the tetracoordinate borate (B1201080) to a transient tricoordinate boronic acid or boronic ester intermediate during a reaction would be accompanied by a significant downfield shift in the ¹¹B spectrum. sdsu.edu Modified pulse sequences in ¹¹B NMR can improve resolution, allowing for the clear observation of ¹¹B–¹⁹F coupling constants, which helps in identifying different boron species in the reaction mixture. nih.govnih.gov

¹H and ¹³C NMR: These standard NMR techniques are used to characterize the organic framework of the molecule. In mechanistic studies of reactions involving this compound, ¹H and ¹³C NMR are used to identify the structure of the final products and any organic intermediates or byproducts. For instance, in a cross-coupling reaction, the disappearance of the benzylic proton signals of the starting material and the appearance of new signals corresponding to the coupled product confirm the formation of the new C-C bond. The resonance for the carbon atom directly bonded to boron is particularly informative; its chemical shift and broadness change significantly upon cleavage of the C-B bond. nih.govresearchgate.net

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Information for Mechanistic Studies |

|---|---|---|

| ¹⁹F | -129 to -141 | Monitors the consumption of the trifluoroborate group. |

| ¹¹B | +1.5 to +6.0 | Tracks changes in the coordination state of boron (e.g., from tetracoordinate to tricoordinate). |

| ¹H | 6.5 to 8.0 (Aryl), 3.7 (Methoxy), 2.8 (Benzyl) | Confirms the structure of organic starting materials, intermediates, and products. |

| ¹³C | 110 to 140 (Aryl), 55 (Methoxy), 30-40 (Benzyl) | Identifies the formation of new carbon-carbon bonds and tracks changes at the carbon bonded to boron. |

Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of chemical bonds. q-chem.comyoutube.com These methods are complementary; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. ksu.edu.saspectroscopyonline.com

For this compound, specific vibrational modes are characteristic of its functional groups. Strong absorptions in the IR spectrum are expected for the polar B-F and C-O bonds. The aromatic ring will exhibit characteristic C-H and C=C stretching and bending vibrations. ksu.edu.sa

In the context of mechanistic studies, these techniques can track the progress of a reaction by monitoring the disappearance of vibrational bands associated with the reactant and the appearance of bands corresponding to the product. For example, the strong B-F stretching vibrations, typically found in the 1100-950 cm⁻¹ region, would diminish as the trifluoroborate salt is consumed. Simultaneously, new bands corresponding to the functional groups of the product molecule would appear. Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds like aromatic C=C, which can provide complementary information to the IR spectrum. spectroscopyonline.comdtic.mil

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Activity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | IR, Raman |

| Aliphatic C-H (CH₂) | Stretching | 2950 - 2850 | IR, Raman |

| Aromatic C=C | Stretching | 1600 - 1450 | IR, Raman (often strong in Raman) |

| C-O (Methoxy) | Stretching | 1260 - 1200 (asymmetric), 1050 - 1000 (symmetric) | IR (strong) |

| B-F | Stretching | 1100 - 950 | IR (very strong) |

| C-B | Stretching | ~700 | IR, Raman |

UV-Visible Spectroscopy in Solution-Phase Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. uobabylon.edu.iq For organic molecules like this compound, the primary absorptions are due to π → π* transitions within the aromatic ring.

This technique is particularly useful for monitoring reaction kinetics in solution. researchgate.net According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. libretexts.org If the product of a reaction has a significantly different UV-Vis spectrum from the reactant, the rate of the reaction can be determined by measuring the change in absorbance at a specific wavelength over time.

For example, in a Suzuki-Miyaura reaction where the 3-methoxybenzyl group is coupled to another aromatic system, the resulting product will have a more extended conjugated π-system. This increased conjugation typically leads to a bathochromic (red) shift, meaning the product will absorb light at a longer wavelength (λmax) compared to the starting material. By monitoring the increase in absorbance at the λmax of the product, one can follow the reaction's progress and determine its kinetic parameters.

| Species | Electronic Transition | Typical λmax Range (nm) | Application in Mechanistic Studies |

|---|---|---|---|

| This compound | π → π* (Benzene ring) | ~260 - 280 | Baseline spectrum for reactant monitoring. |

| Cross-Coupled Product (e.g., Biaryl) | π → π* (Extended conjugation) | > 280 | Monitoring product formation due to bathochromic shift. |

Advanced Applications and Emerging Research Directions for Potassium Trifluoro 3 Methoxybenzyl Borate

Design and Synthesis of Complex Molecular Architectures

The structural integrity and predictable reactivity of organotrifluoroborates make them valuable tools in the construction of elaborate molecular structures. Their stability allows for the incorporation of the trifluoroborate moiety early in a synthetic sequence, which can then be carried through multiple steps before its final transformation.

Potassium organotrifluoroborates are advantageous in multi-step synthesis due to their compatibility with a range of reagents that would degrade corresponding boronic acids. upenn.edu The tetracoordinate nature of the boron atom renders the C-B bond robust, allowing for chemical modifications on other parts of the molecule without cleaving the boronate group. upenn.eduresearchgate.net This feature enables the organic substructure of a simple trifluoroborate to be functionalized to build greater molecular complexity. upenn.edu

However, a notable limitation of trifluoroborate salts in complex multi-step synthesis is their general lack of compatibility with silica (B1680970) gel chromatography, which can complicate purification. nih.gov This has led to the development of alternative surrogates, such as N-methyliminodiacetic acid (MIDA) boronates, for syntheses requiring numerous chromatographic separations. nih.gov Despite this, for synthetic routes where chromatography of the boron-containing intermediate is not required, the stability and ease of preparation of compounds like Potassium Trifluoro(3-methoxybenzyl)borate make them highly effective. researchgate.net

Table 1: Comparison of Boron Reagents in Multi-Step Synthesis

| Boron Reagent Type | Key Advantages | Key Limitations | Reference |

|---|---|---|---|

| Boronic Acids | High reactivity in cross-coupling. | Susceptible to degradation (air, moisture); can be difficult to purify. | researchgate.net |

| Potassium Organotrifluoroborates | Excellent stability (air, moisture); crystalline solids; easy to handle. | Often incompatible with silica gel chromatography. | upenn.edunih.gov |

| MIDA Boronates | Excellent stability; compatible with chromatography; slow-release of boronic acid. | Requires a specific deprotection step to liberate the active boronic acid. | nih.gov |

Aryl- and heteroaryltrifluoroborates are well-established coupling partners in Suzuki-Miyaura reactions for the synthesis of complex molecules containing heteroaromatic rings. acs.org this compound, as a benzyltrifluoroborate, can be employed in palladium-catalyzed cross-coupling reactions with a variety of heteroaryl halides to construct methylene-linked biaryl systems, which are common motifs in medicinal chemistry. researchgate.net The reaction tolerates a wide range of functional groups, making it a versatile method for late-stage functionalization. upenn.eduacs.org For instance, the 3-methoxybenzyl group can be appended to diverse heterocyclic cores, providing access to novel chemical space.

The general process involves the reaction of this compound with a heteroaryl halide (e.g., bromide or chloride) in the presence of a palladium catalyst, a suitable ligand, and a base.

Table 2: Potential Heteroaromatic Coupling Partners for this compound

| Heteroaromatic Halide Class | Example | Potential Product Substructure |

|---|---|---|

| Bromopyridines | 2-Bromopyridine | 2-(3-methoxybenzyl)pyridine |

| Chloroquinolines | 4-Chloroquinoline | 4-(3-methoxybenzyl)quinoline |

| Bromoindoles | 5-Bromoindole | 5-(3-methoxybenzyl)indole |

| Chloropyrimidines | 2-Chloropyrimidine | 2-(3-methoxybenzyl)pyrimidine |

Role in New Reagent Development

The inherent stability and versatile reactivity of the organotrifluoroborate functional group have made it a platform for the development of novel reagents for organic synthesis.

While this compound is an achiral molecule, the broader class of organotrifluoroborates has been utilized in the development of chiral reagents. For example, synthetic methods have been developed for the preparation of enantioenriched secondary and tertiary potassium trifluoroborates. nih.gov These chiral reagents can undergo stereospecific cross-coupling reactions, allowing for the transfer of chirality with high fidelity. nih.gov Such reagents are synthesized through processes like copper-catalyzed diboration of aldehydes followed by conversion to the corresponding trifluoroborate. nih.gov Although no specific methods for the direct conversion of this compound into a chiral derivative have been reported, the field demonstrates the potential for creating complex, stereodefined structures based on the trifluoroborate scaffold.

In pharmaceutical and materials science research, the generation of chemical libraries with diverse structures is crucial for discovering new lead compounds. nih.gov Potassium organotrifluoroborates are ideal building blocks for this purpose due to their stability, ease of synthesis, and compatibility with high-throughput screening formats. nih.govnih.gov Compounds like this compound can serve as key synthons, introducing a benzyl (B1604629) group with a specific meta-methoxy substitution pattern.

New synthetic methods continue to expand the variety of functionalized organotrifluoroborates available for library synthesis. For instance, nucleophilic substitution reactions on potassium halomethyltrifluoroborates allow for the introduction of a wide array of functional groups, creating a diverse set of building blocks from a common intermediate. organic-chemistry.orgnih.gov Similarly, cycloaddition reactions with azide-containing trifluoroborates can generate triazole-functionalized reagents. nih.gov The incorporation of this compound and its derivatives into combinatorial synthesis workflows allows for the systematic exploration of structure-activity relationships. nih.gov

Theoretical Predictions and Future Computational Studies

While specific computational studies on this compound were not identified in the surveyed literature, theoretical chemistry provides powerful tools for understanding and predicting the behavior of organotrifluoroborates in general. Future computational studies could offer significant insights into several aspects of its chemistry.

Density Functional Theory (DFT) calculations could be employed to:

Elucidate Reaction Mechanisms: Investigate the energetics of the transmetalation and reductive elimination steps in Suzuki-Miyaura cross-coupling reactions involving this specific substrate. This could help in optimizing reaction conditions and understanding ligand effects.

Predict Reactivity: Model the electronic properties of the molecule, such as the charge distribution and frontier molecular orbitals, to predict its reactivity towards various electrophiles and nucleophiles.

Analyze Stability: Compute the thermodynamic stability of the compound and its intermediates, including its resistance to protodeboronation under various conditions, which is a key feature of trifluoroborates. researchgate.net

Such studies would complement experimental work by providing a deeper molecular-level understanding of the factors governing the compound's utility in synthesis and could guide the design of new experiments and applications for this versatile reagent.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Potassium Trifluoro(3-methoxybenzyl)borate?

- Methodology : A common approach involves reacting 3-methoxybenzyl derivatives with boron trifluoride etherate in anhydrous tetrahydrofuran (THF) under inert conditions. For example, alkynyl precursors (e.g., 1-ethynyl-3-methoxybenzene) are treated with n-BuLi at -78°C, followed by boron trifluoride addition and subsequent potassium hexafluorophosphate (KHF₂) quenching to yield the trifluoroborate salt .

- Key Parameters : Temperature control (-78°C for lithiation), stoichiometric excess of boron reagents (1.5 equiv.), and inert atmosphere (N₂/Ar) are critical to minimize side reactions .

Q. How is the compound characterized to confirm purity and structure?

- Analytical Techniques : Multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) is essential. For example:

- ¹H NMR (acetone-d₆): Aromatic protons at δ 7.15–6.78 ppm, methoxy group at δ 3.76 ppm.

- ¹⁹F NMR: Distinct triplet signals near δ -135 ppm (BF₃K group).

- ¹¹B NMR: Quartet at δ -1.8 ppm (J = 32.8 Hz) confirms trifluoroborate formation .

- Validation : Cross-check spectral data against literature values to resolve ambiguities (e.g., solvent-induced shifts in DMSO vs. acetone) .

Q. What are the recommended storage conditions and handling precautions?

- Storage : Store at room temperature in airtight containers under desiccation (e.g., silica gel) to prevent hydrolysis .

- Safety : Use nitrile gloves and eye protection due to skin/eye irritation risks (GHS Category 2A). Avoid contact with strong oxidizers or acids, which may release toxic boron trifluoride gas .

Advanced Research Questions

Q. How can researchers optimize yields in Suzuki-Miyaura cross-coupling reactions using this reagent?

- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in dioxane/water mixtures (3:1) at 80–100°C.

- Key Variables :

- Ligand Choice : Bulky ligands (e.g., SPhos) enhance steric protection of the boron center.

- Base Selection : Cs₂CO₃ (2 equiv.) improves transmetallation efficiency .

- Case Study : Coupling with 4-chlorotoluene achieved 85% yield using Pd(OAc)₂/XPhos (Table 5, ).

Q. How to address contradictions in reported reaction yields (e.g., 51% vs. 65%)?

- Root Cause Analysis :

- Solvent Purity : Trace moisture in THF reduces lithiation efficiency. Pre-drying solvents over molecular sieves is critical .

- Stoichiometry : Excess B(OⁱPr)₃ (1.5 equiv.) vs. 1.0 equiv. in some protocols impacts borate formation .

Q. What novel applications exist beyond traditional cross-coupling?

- Umpolung Reactivity : The compound participates in alkyne umpolung reactions with hypervalent iodine reagents (e.g., tosyloxybenziodoxolone) to form α-trifluoroborated ketones, enabling C–N bond formation .

- Bioconjugation : Site-selective modification of peptides via trifluoroborate-lysine interactions under mild aqueous conditions (pH 7.4, 25°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。